Cyclosporine A

Description

Cyclosporine is a calcineurin inhibitor and potent immunosuppressive agent used largely as a means of prophylaxis against cellular rejection after solid organ transplantation. Cyclosporine therapy can be associated with mild elevations in serum bilirubin and transient serum enzyme elevations, and to rare instances of clinically apparent cholestatic liver injury.

Cyclosporine is a natural product found in Tolypocladium inflatum and Mycale hentscheli with data available.

Cyclosporine is a natural cyclic polypeptide immunosuppressant isolated from the fungus Beauveria nivea. The exact mechanism of action of cyclosporine is not known but may involve binding to the cellular protein cytophilin, resulting in inhibition of the enzyme calcineurin. This agent appears to specifically and reversibly inhibit immunocompetent lymphocytes in the G0-or G1-phase of the cell cycle. T-lymphocytes are preferentially inhibited with T-helper cells as the primary target. Cyclosporine also inhibits lymphokine production and release. (NCI04)

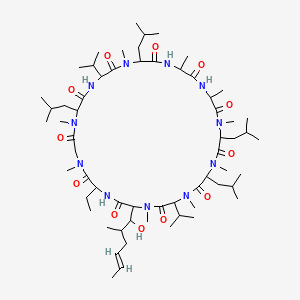

A cyclic undecapeptide from an extract of soil fungi. It is a powerful immunosupressant with a specific action on T-lymphocytes. It is used for the prophylaxis of graft rejection in organ and tissue transplantation. (From Martindale, The Extra Pharmacopoeia, 30th ed).

Properties

IUPAC Name |

30-ethyl-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMATZTZNYRCHOR-IMVLJIQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H111N11O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | CYCLOSPORIN A | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1202.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyclosporin a appears as white prismatic needles (from acetone) or white powder. (NTP, 1992), White solid; [Merck Index] White powder; [MSDSonline] | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | CYCLOSPORIN A | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Cyclosporin A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4613 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble (NTP, 1992), Slightly soluble in water and saturated hydrocarbons; very soluble in methanol, acetone, and diethyl ether, Sol in chloroform | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 465 | |

| Record name | CYCLOSPORIN A | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 465 | |

| Record name | CYCLOSPORIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Forms white prismatic crystals from acetone | |

CAS No. |

59865-13-3 | |

| Record name | CYCLOSPORIN A | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | cyclosporine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cyclosporin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclosporin A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOSPORIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

298 to 304 °F (NTP, 1992), 148-151 °C | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 465 | |

| Record name | CYCLOSPORIN A | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 465 | |

| Record name | CYCLOSPORIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Dawn of a New Era in Transplantation: A Technical History of Cyclosporine A

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of Cyclosporine A (CsA) into clinical practice in the late 1970s and early 1980s marked a watershed moment in the history of organ transplantation.[1][2] Prior to its arrival, the success of organ transplantation was severely hampered by the body's natural immune response, leading to high rates of graft rejection.[2] Existing immunosuppressive agents were often non-specific, causing significant side effects and limited efficacy. Cyclosporine A, a cyclic polypeptide derived from the fungus Tolypocladium inflatum, offered a novel, more targeted approach to immunosuppression, dramatically improving graft and patient survival rates and paving the way for the routine transplantation of kidneys, hearts, and livers.[1][2] This technical guide provides a comprehensive overview of the history of Cyclosporine A in transplantation, detailing its mechanism of action, pivotal preclinical and clinical studies, and the evolution of its therapeutic monitoring.

Mechanism of Action: Inhibition of the Calcineurin-NFAT Pathway

Cyclosporine A exerts its immunosuppressive effects primarily by inhibiting the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway, a critical cascade in the activation of T-lymphocytes.[3][4] T-cells play a central role in orchestrating the immune response that leads to organ rejection.

The mechanism can be broken down into the following key steps:

-

Binding to Cyclophilin: Upon entering a T-cell, Cyclosporine A binds to its intracellular receptor, cyclophilin.[3]

-

Formation of a Composite Surface: This binding creates a composite molecular surface on the cyclophilin-CsA complex.

-

Inhibition of Calcineurin: The cyclophilin-CsA complex then binds to and inhibits the phosphatase activity of calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[3][4]

-

Prevention of NFAT Dephosphorylation: Calcineurin is responsible for dephosphorylating the cytoplasmic component of NFAT (NFATc). By inhibiting calcineurin, Cyclosporine A prevents this dephosphorylation.[4]

-

Inhibition of NFAT Translocation: In its phosphorylated state, NFATc cannot translocate from the cytoplasm to the nucleus.[4]

-

Suppression of Gene Transcription: As NFATc is unable to reach the nucleus, it cannot activate the transcription of key genes involved in T-cell activation, most notably Interleukin-2 (IL-2).[3]

-

Inhibition of T-cell Proliferation: IL-2 is a potent T-cell growth factor, and its suppression by Cyclosporine A leads to a significant reduction in T-cell proliferation and a dampening of the overall immune response against the transplanted organ.

References

- 1. Microemulsified cyclosporine-based immunosuppression for the prevention of acute renal allograft rejection in unrelated dogs: preliminary experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SnapShot: Ca2+-Calcineurin-NFAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Emerging Roles of the Calcineurin-Nuclear Factor of Activated T-Lymphocytes Pathway in Nervous System Functions and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Cyclosporine A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporine A is a potent calcineurin inhibitor widely utilized as an immunosuppressant in organ transplantation to prevent rejection and for the treatment of various autoimmune disorders.[1][2] This cyclic undecapeptide, produced by the fungus Tolypocladium inflatum, possesses a unique chemical architecture that has posed a significant challenge and opportunity for synthetic and biosynthetic chemists.[3][4] This technical guide provides a comprehensive overview of the chemical structure of Cyclosporine A and delves into the intricate details of its total chemical synthesis and biosynthesis.

Chemical Structure of Cyclosporine A

Cyclosporine A is a cyclic peptide composed of eleven amino acids, with a molecular formula of C₆₂H₁₁₁N₁₁O₁₂ and a molecular weight of 1202.61 g/mol .[5][6] Its structure is notable for the presence of several N-methylated amino acids and unique, non-proteinogenic amino acid residues, which contribute to its conformational rigidity and biological activity.[2][4]

The constituent amino acids of Cyclosporine A are arranged in the following sequence:

cyclo-(L-Alanine)-D-Alanine-N-methyl-L-Leucine-N-methyl-L-Leucine-N-methyl-L-Valine-(2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid (MeBmt)-L-α-Aminobutyric acid-N-methylglycine-N-methyl-L-Leucine-L-Valine-N-methyl-L-Leucine.[7]

Of particular note are the unusual amino acids:

-

D-Alanine at position 8, which is rare in natural peptides.[1]

-

L-α-Aminobutyric acid (Abu) at position 2.[4]

-

(2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid (MeBmt) at position 1, a C9 amino acid that is crucial for its immunosuppressive activity.[4]

The IUPAC name for Cyclosporine A is (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone.[3]

Quantitative Data

| Property | Value |

| Molecular Formula | C₆₂H₁₁₁N₁₁O₁₂[5][6] |

| Molecular Weight | 1202.61 g/mol [5][6] |

| Appearance | White prismatic needles or powder[3] |

| Melting Point | 148-151 °C[2] |

| Solubility | Soluble in DMSO, ethanol, methanol, acetone[5] |

Synthesis of Cyclosporine A

The synthesis of Cyclosporine A can be achieved through two primary routes: total chemical synthesis and biosynthesis via fermentation.

Total Chemical Synthesis

The total chemical synthesis of Cyclosporine A is a formidable challenge due to its cyclic nature, the presence of seven N-methylated peptide bonds, and the stereochemically complex MeBmt residue. The first total synthesis was accomplished by Wenger in 1984. More recent approaches have utilized solid-phase peptide synthesis (SPPS) and innovative coupling reagents to improve efficiency.

Logical Workflow for Total Synthesis:

Caption: A logical workflow for the total chemical synthesis of Cyclosporine A.

Experimental Protocols:

Wenger's Solution-Phase Synthesis (General Strategy):

Wenger's pioneering synthesis involved the creation of several peptide fragments, which were then coupled to form the linear undecapeptide. The final and most critical step was the macrolactamization to form the cyclic structure.

-

Fragment Synthesis: The linear peptide was divided into smaller, more manageable fragments. These were synthesized using classical solution-phase peptide coupling methods.

-

Fragment Condensation: The fragments were sequentially coupled to build the full-length linear undecapeptide. This required careful selection of protecting groups to avoid side reactions.

-

Cyclization: The cyclization of the linear precursor was a key step, often with low yields. The choice of the cyclization point (the amide bond to be formed) was critical to minimize side reactions like dimerization.

Solid-Phase Peptide Synthesis (SPPS) (General Protocol):

Modern approaches often employ SPPS to streamline the synthesis of the linear precursor.

-

Resin Preparation: A suitable resin (e.g., Wang resin) is chosen and the C-terminal amino acid is attached.

-

Chain Elongation: The subsequent amino acids are added sequentially. Each cycle involves:

-

Deprotection: Removal of the N-terminal protecting group (e.g., Fmoc).

-

Coupling: Activation of the incoming amino acid's carboxyl group and its coupling to the deprotected N-terminus of the peptide chain on the resin. Specialized coupling reagents (e.g., HATU, HBTU) are often required for the sterically hindered N-methylated amino acids.

-

-

Cleavage: Once the linear undecapeptide is assembled, it is cleaved from the resin.

-

Solution-Phase Cyclization: The cleaved, deprotected linear peptide is then cyclized in solution, often under high dilution to favor intramolecular cyclization over intermolecular polymerization.

-

Purification: The crude cyclic peptide is purified using chromatographic techniques such as HPLC.

Danishefsky's Isonitrile Coupling Approach:

A notable advancement in the synthesis of N-methylated peptides like Cyclosporine A involves the use of isonitrile coupling reactions. This method allows for the formation of the challenging N-methylated amide bonds with greater efficiency. The synthesis still follows the general logic of fragment assembly and cyclization but utilizes this specific chemistry for key bond formations.

Biosynthesis via Fermentation

Commercially, Cyclosporine A is produced through fermentation of the fungus Tolypocladium inflatum. The biosynthesis is a complex process catalyzed by a large multifunctional enzyme called Cyclosporin (B1163) Synthetase.

Biosynthesis Pathway Overview:

Caption: Overview of the biosynthetic pathway of Cyclosporine A.

Experimental Protocols:

Fermentation Protocol for Cyclosporine A Production:

-

Microorganism: Tolypocladium inflatum or high-yielding mutant strains.

-

Inoculum Preparation: A seed culture is prepared by inoculating a suitable medium with spores or mycelia of the fungus and incubating for a defined period.

-

Production Medium: The production medium typically contains a carbon source (e.g., glucose, fructose), a nitrogen source (e.g., peptone, ammonium (B1175870) sulfate), and essential minerals.

-

Fermentation Conditions: The fermentation is carried out in a bioreactor under controlled conditions of temperature (typically 25-28°C), pH (around 5.0-6.0), aeration, and agitation.

-

Fed-Batch Strategy: To enhance productivity, a fed-batch strategy is often employed, where key nutrients like the carbon source and amino acid precursors (especially L-valine) are fed to the culture over time.

-

Downstream Processing: After fermentation, the fungal biomass is separated from the broth. Cyclosporine A, being intracellular, is extracted from the mycelia using an organic solvent (e.g., methanol, ethyl acetate). The crude extract is then purified using a series of chromatographic steps to yield pure Cyclosporine A.

Quantitative Data from Fermentation Studies:

| Fermentation Strategy | Producer Strain | Key Parameters | Cyclosporine A Yield |

| Batch Fermentation | T. inflatum wild type | Standard medium | ~150-200 mg/L |

| Fed-Batch Fermentation | Beauveria nivea | Fructose, L-valine, (NH₄)₂HPO₄ feeding | Up to 6.2 g/L[1] |

| Solid-State Fermentation | T. inflatum MTCC 557 | Optimized medium with L-valine and L-leucine | 8,166 mg/kg[8] |

| Mutant Strain | T. inflatum KD 461 | L-leucine and L-valine supplementation | 8,920 mg/L[9] |

Isolation of Cyclosporin Synthetase (General Protocol):

-

Cell Lysis: Fungal mycelia are harvested and disrupted to release the intracellular contents.

-

Centrifugation: The cell lysate is centrifuged to remove cell debris.

-

Ammonium Sulfate (B86663) Precipitation: The supernatant is subjected to fractional ammonium sulfate precipitation to enrich for the enzyme.

-

Chromatography: The enriched protein fraction is further purified using a series of chromatographic techniques, which may include:

-

Gel filtration chromatography

-

Anion-exchange chromatography

-

Hydrophobic interaction chromatography

-

In Vitro Enzymatic Synthesis of Cyclosporine A:

The purified Cyclosporin Synthetase can be used for the in vitro synthesis of Cyclosporine A.

-

Reaction Mixture: The reaction mixture typically contains the purified enzyme, all 11 constituent amino acids, ATP, Mg²⁺, and S-adenosyl-L-methionine (as a methyl group donor) in a suitable buffer.

-

Incubation: The reaction is incubated at an optimal temperature (around 25-30°C) and pH (around 7.5).

-

Product Analysis: The formation of Cyclosporine A is monitored and quantified using techniques like HPLC.

Signaling Pathway of Cyclosporine A

Cyclosporine A exerts its immunosuppressive effect by inhibiting the calcineurin-dependent signaling pathway, which is crucial for T-cell activation.

Signaling Pathway Diagram:

Caption: The signaling pathway of Cyclosporine A, illustrating the inhibition of calcineurin and subsequent suppression of IL-2 gene transcription.

Conclusion

Cyclosporine A remains a cornerstone of immunosuppressive therapy, and its complex structure continues to inspire advancements in synthetic and biosynthetic chemistry. The total chemical synthesis, while challenging, provides a platform for the creation of novel analogs with potentially improved therapeutic profiles. Concurrently, the optimization of fermentation processes and the exploration of enzymatic synthesis offer avenues for more efficient and sustainable production of this vital medication. A thorough understanding of its chemical properties, synthesis, and mechanism of action is essential for researchers and professionals dedicated to the development of new and improved immunomodulatory drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Enzymatic synthesis of cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Frontiers | Comparative proteomics reveals the mechanism of cyclosporine production and mycelial growth in Tolypocladium inflatum affected by different carbon sources [frontiersin.org]

- 8. Statistical optimization for improved production of cyclosporin a in solid-state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO1996012032A1 - Process for manufacturing cyclosporin a by highly productive fusant strain - Google Patents [patents.google.com]

Cyclosporine A: A Deep Dive into its Mechanism as a Calcineurin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanism of Cyclosporine A (CsA) as a calcineurin inhibitor. It is designed to be a comprehensive resource, detailing the signaling pathways, quantitative biochemical data, and key experimental methodologies relevant to the study of this potent immunosuppressant.

Executive Summary

Cyclosporine A exerts its immunosuppressive effects by forming a composite molecular surface with its intracellular receptor, cyclophilin, which then binds to and inhibits the serine/threonine phosphatase, calcineurin.[1] This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a critical transcription factor.[2][3] Consequently, NFAT is unable to translocate to the nucleus, leading to the suppression of T-cell activation and the transcription of key cytokines, most notably Interleukin-2 (IL-2).[4][5] This targeted disruption of the T-cell activation cascade is the cornerstone of CsA's clinical efficacy in preventing organ transplant rejection and treating autoimmune disorders.[5]

The Molecular Cascade: From Cytosol to Nucleus

The mechanism of action of Cyclosporine A can be dissected into a series of precise molecular events, beginning with its entry into the T-lymphocyte and culminating in the silencing of cytokine gene expression.

Formation of the Cyclosporine A-Cyclophilin Complex

Upon diffusing across the T-cell membrane, Cyclosporine A binds to its cytosolic receptor, cyclophilin A (CypA), a peptidyl-prolyl cis-trans isomerase.[6][7] This binding is a prerequisite for CsA's immunosuppressive activity.[8] The interaction is rapid and specific, forming a stable CsA-CypA complex.[6]

Inhibition of Calcineurin Phosphatase Activity

The CsA-CypA complex acts as the functional inhibitor of calcineurin.[3][9] Calcineurin is a calcium and calmodulin-dependent serine/threonine phosphatase composed of a catalytic subunit (calcineurin A) and a regulatory subunit (calcineurin B).[7] The CsA-CypA complex binds to a composite surface on calcineurin, sterically hindering the access of substrates, such as phosphorylated NFAT, to the phosphatase's active site.[7][10] It is important to note that neither CsA nor cyclophilin alone can inhibit calcineurin.[1]

Prevention of NFAT Dephosphorylation and Nuclear Translocation

In an activated T-cell, intracellular calcium levels rise, leading to the activation of calcineurin.[11] Activated calcineurin then dephosphorylates multiple serine residues on the cytoplasmic NFAT protein.[11] This dephosphorylation exposes a nuclear localization signal on NFAT, facilitating its translocation into the nucleus.[11] By inhibiting calcineurin, the CsA-CypA complex prevents this crucial dephosphorylation step.[2][3] As a result, NFAT remains in its phosphorylated state in the cytoplasm and cannot enter the nucleus.[3]

Suppression of IL-2 Gene Transcription

Once in the nucleus, NFAT collaborates with other transcription factors, such as AP-1, to bind to the promoter regions of specific genes and initiate their transcription.[12] A primary target of NFAT is the gene encoding for Interleukin-2 (IL-2), a potent T-cell growth factor that is essential for T-cell proliferation and the amplification of the immune response.[4][13] By preventing the nuclear translocation of NFAT, Cyclosporine A effectively blocks the transcription of the IL-2 gene, thereby halting the T-cell activation cascade at an early stage.[14][15]

Signaling Pathway and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships in the mechanism of action of Cyclosporine A.

References

- 1. Calcineurin Phosphatase Assay Kit - Creative Biogene [microbialtec.com]

- 2. promega.com.cn [promega.com.cn]

- 3. Conformational Heterogeneity of Cyclosporin A in Cyclophilin 18 Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jacvam.go.jp [jacvam.go.jp]

- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 6. Cyclophilin: a specific cytosolic binding protein for cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cellular Calcineurin Phosphatase Activity Assay Kit | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. A Calcineurin-Independent Mechanism of Angiogenesis Inhibition by a Nonimmunosuppressive Cyclosporin A Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NFATp, a cyclosporin-sensitive transcription factor implicated in cytokine gene induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effects of Cyclosporine A and azathioprine on human T cells activated by different costimulatory signals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclosporin A specifically inhibits function of nuclear proteins involved in T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of T-cell activity by cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Cyclosporin A suppresses the expression of the interleukin 2 gene by inhibiting the binding of lymphocyte-specific factors to the IL-2 enhancer - PMC [pmc.ncbi.nlm.nih.gov]

Beyond Calcineurin: An In-depth Technical Guide to the Molecular Targets of Cyclosporine A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporine A (CsA) is a potent immunosuppressant widely used in organ transplantation and for the treatment of autoimmune diseases. Its canonical mechanism of action involves the inhibition of calcineurin, a calcium/calmodulin-dependent phosphatase, leading to the suppression of T-cell activation. However, a growing body of evidence reveals that CsA interacts with a range of other molecular targets, contributing to both its therapeutic effects and its notable side effects. This technical guide provides a comprehensive overview of the known molecular targets of CsA beyond calcineurin, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Core Molecular Targets of Cyclosporine A Beyond Calcineurin

Cyclosporine A's "off-target" effects are primarily mediated through its interactions with a distinct set of intracellular proteins. These interactions are crucial for understanding the full pharmacological profile of CsA and for the development of next-generation immunosuppressants with improved safety profiles. The principal non-calcineurin targets identified to date are:

-

Cyclophilins (CyPs): A family of peptidyl-prolyl cis-trans isomerases (PPIases) that are the most well-characterized non-calcineurin targets of CsA.

-

P-glycoprotein (P-gp) / Multidrug Resistance Protein 1 (MDR1): An ATP-dependent efflux pump that plays a significant role in drug metabolism and distribution.

-

Calmodulin (CaM): A ubiquitous calcium-binding protein involved in numerous cellular signaling pathways.

Quantitative Data: Binding Affinities and Inhibition Constants

The interaction of Cyclosporine A with its molecular targets can be quantified by various parameters, including the dissociation constant (Kd), which reflects binding affinity, and the half-maximal inhibitory concentration (IC50), which indicates the concentration of CsA required to inhibit the target's activity by 50%.

| Target Protein | Parameter | Value | Organism/System | Reference(s) |

| Cyclophilin A | Kd | 13 ± 4 nM | Human | [1] |

| Cyclophilin A | Kd | 36.8 nM | Human | [2] |

| Cyclophilin B | Kd | 9.8 nM | Human | [2] |

| Cyclophilin C | Kd | 90.8 nM | Human | [2] |

| Cyclophilin D | pKd | 7.89 (13 nM) | Unknown | [3] |

| P-glycoprotein | IC50 | 3.2 µM | Human (CEM/A7R cells) | [4] |

| P-glycoprotein | IC50 | ~20-fold higher in P-gp overexpressing cells | Human (KB-V cells) | [5] |

| Calmodulin | Kd | 1.2 µM (approx.) | Not specified | [2] |

Table 1: Quantitative analysis of Cyclosporine A binding to non-calcineurin targets.

Key Signaling Pathways and Mechanisms of Action

Cyclophilin D and the Mitochondrial Permeability Transition Pore (mPTP)

One of the most significant calcineurin-independent effects of CsA is its role in regulating mitochondrial function through its interaction with Cyclophilin D (CypD). CypD is a mitochondrial matrix protein that sensitizes the mitochondrial permeability transition pore (mPTP), a large, non-selective channel in the inner mitochondrial membrane. The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and ultimately, cell death. CsA binds to CypD, preventing its interaction with the mPTP complex and thereby inhibiting its opening. This mechanism is implicated in the protective effects of CsA against ischemia-reperfusion injury.

P-glycoprotein (MDR1) Inhibition

Cyclosporine A is a well-known inhibitor of the P-glycoprotein (P-gp) transporter. P-gp is an ATP-binding cassette (ABC) transporter that actively extrudes a wide variety of xenobiotics, including many drugs, from cells. This contributes to multidrug resistance in cancer and affects the pharmacokinetics of numerous therapeutic agents. By inhibiting P-gp, CsA can increase the intracellular concentration and efficacy of co-administered drugs that are P-gp substrates. This interaction is a double-edged sword, as it can lead to drug-drug interactions and increased toxicity.

Calcineurin-Independent Effects on Signaling Pathways

Recent studies suggest that CsA can modulate intracellular signaling pathways independently of its effects on calcineurin. These effects are often observed at higher concentrations of CsA and may contribute to its side-effect profile.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Some evidence suggests that CsA can induce the activation of MAPK signaling cascades, which could contribute to cellular stress and apoptosis, particularly in the context of nephrotoxicity.[6]

-

NF-κB Signaling: The effect of CsA on the NF-κB pathway appears to be complex and context-dependent. While some studies show no alteration in NF-κB activation, others suggest a potential for modulation independent of calcineurin.[7][8]

Experimental Protocols for Target Identification and Characterization

A variety of experimental techniques are employed to identify and characterize the molecular targets of Cyclosporine A.

Affinity Chromatography

Objective: To isolate and identify CsA-binding proteins from a complex biological mixture.

Methodology:

-

Matrix Preparation: Covalently couple Cyclosporine A or an analog to a solid support matrix (e.g., agarose (B213101) beads).

-

Sample Preparation: Prepare a cell lysate or tissue homogenate under non-denaturing conditions to preserve protein structure and interactions.

-

Binding: Incubate the prepared sample with the CsA-coupled matrix to allow for the binding of target proteins.

-

Washing: Wash the matrix extensively with a suitable buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the matrix. This can be achieved by:

-

Competitive elution with an excess of free Cyclosporine A.

-

Changing the pH or ionic strength of the buffer to disrupt the interaction.

-

Using a denaturing agent (e.g., SDS) for subsequent analysis by SDS-PAGE.

-

-

Analysis: Identify the eluted proteins using techniques such as mass spectrometry (e.g., LC-MS/MS).

Surface Plasmon Resonance (SPR)

Objective: To quantitatively measure the binding kinetics (association and dissociation rates) and affinity (Kd) of the interaction between CsA and a purified target protein.[9]

Methodology:

-

Chip Preparation: Immobilize the purified target protein (e.g., Cyclophilin A) onto the surface of a sensor chip.

-

CsA Injection: Inject a solution of Cyclosporine A at various concentrations over the sensor chip surface.

-

Detection: Monitor the change in the refractive index at the sensor surface in real-time as CsA binds to the immobilized protein. This change is proportional to the mass of bound CsA.

-

Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Photoaffinity Labeling

Objective: To covalently link CsA to its binding partners within a complex biological system for subsequent identification.

Methodology:

-

Probe Synthesis: Synthesize a photo-reactive analog of Cyclosporine A that contains a photo-activatable group (e.g., a diazirine or an azido (B1232118) group).

-

Incubation: Incubate the photo-reactive CsA analog with cells or a cell lysate.

-

UV Irradiation: Expose the sample to UV light to activate the photo-reactive group, leading to the formation of a covalent bond between the CsA analog and its binding partners.

-

Enrichment and Identification: Enrich the covalently labeled proteins (e.g., using a tag incorporated into the CsA analog) and identify them by mass spectrometry.[10]

Conclusion

The pharmacological actions of Cyclosporine A extend far beyond its well-established inhibition of calcineurin. Its interactions with cyclophilins, P-glycoprotein, and calmodulin have significant implications for its therapeutic efficacy, side-effect profile, and potential for drug-drug interactions. A thorough understanding of these non-calcineurin targets is essential for the rational design of novel immunosuppressive agents with improved selectivity and reduced toxicity. The experimental approaches outlined in this guide provide a framework for the continued exploration of the complex molecular pharmacology of Cyclosporine A and other therapeutic agents.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cyclosporin A | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. The potent immunosuppressive cyclosporin FR901459 inhibits the human P-glycoprotein and formyl peptide receptor functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The immunosuppressive drugs cyclosporin A and FK506 inhibit calcineurin phosphatase activity and gene transcription mediated through the cAMP-responsive element in a nonimmune cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cyclosporin A inhibits colon cancer cell growth independently of the calcineurin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of the cyclosporin-binding site in P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclosporine A: A Deep Dive into its Binding Interaction with Cyclophilin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between the immunosuppressive drug Cyclosporine A (CsA) and its primary intracellular receptor, cyclophilin A (CypA). Understanding the molecular details of this interaction is crucial for the development of novel immunomodulatory therapies and for refining existing treatment strategies. This document outlines the key structural features of the binding site, presents quantitative binding data, details the experimental methodologies used to characterize this interaction, and illustrates the downstream signaling consequences.

The Cyclosporine A - Cyclophilin A Binding Site: A Structural Perspective

The binding of Cyclosporine A to cyclophilin A occurs within a well-defined hydrophobic pocket on the surface of the protein. This interaction is characterized by a network of hydrogen bonds and extensive van der Waals contacts, which collectively contribute to the high affinity of the binding.

Key Interacting Residues:

Structural studies, primarily through X-ray crystallography and NMR spectroscopy, have identified several key amino acid residues within cyclophilin A that are critical for the interaction with Cyclosporine A.[1] These residues form the lining of the binding pocket and directly engage with the cyclic peptide.

The table below summarizes the key amino acid residues of human cyclophilin A involved in the binding of Cyclosporine A, along with the nature of their interactions.

| Cyclophilin A Residue | Interaction Type with Cyclosporine A |

| Arg55 | Hydrogen bond and van der Waals contacts |

| Phe60 | Van der Waals contacts |

| Met61 | Van der Waals contacts |

| Gln63 | Van der Waals contacts |

| Gly72 | Van der Waals contacts |

| Ala101 | Van der Waals contacts |

| Asn102 | Hydrogen bond and van der Waals contacts |

| Ala103 | Van der Waals contacts |

| Gln111 | Van der Waals contacts |

| Phe113 | Van der Waals contacts |

| Trp121 | Hydrogen bond and van der Waals contacts |

| Leu122 | Van der Waals contacts |

| His126 | Van der Waals contacts |

Data compiled from PDB entry 1CWA and related structural studies.[2]

Quantitative Analysis of the Binding Interaction

The affinity of Cyclosporine A for cyclophilin A has been quantified using various biophysical techniques, most notably Isothermal Titration Calorimetry (ITC) and fluorescence spectroscopy. These methods provide key thermodynamic parameters that describe the binding event.

| Parameter | Value (at 10°C) | Method | Reference |

| Association Constant (Ka) | 1.1 x 10⁸ M⁻¹ | Isothermal Titration Calorimetry (ITC) | --INVALID-LINK--[3] |

| Dissociation Constant (Kd) | Approximately 9.1 nM | Isothermal Titration Calorimetry (ITC) | Calculated from the Ka value. |

| Enthalpy (ΔH) | Favorable (exothermic) | Isothermal Titration Calorimetry (ITC) | --INVALID-LINK--[3] |

| Entropy (ΔS) | Favorable | Isothermal Titration Calorimetry (ITC) | --INVALID-LINK--[3] |

Mechanism of Action: Inhibition of the Calcineurin-NFAT Signaling Pathway

The immunosuppressive effects of Cyclosporine A are not a direct result of its binding to cyclophilin A. Instead, the CsA-CypA complex acquires a new function: the ability to bind to and inhibit the calcium- and calmodulin-dependent serine/threonine protein phosphatase, calcineurin.[4]

The inhibition of calcineurin is the pivotal event in CsA-mediated immunosuppression. Calcineurin is a key enzyme in the T-cell activation pathway. It dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a transcription factor. Upon dephosphorylation, NFAT translocates to the nucleus and activates the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2). IL-2 is a critical signaling molecule for T-cell proliferation and differentiation.

By forming the ternary complex with CsA-CypA, calcineurin is unable to dephosphorylate NFAT.[5][6] Consequently, NFAT remains phosphorylated in the cytoplasm, and the transcription of IL-2 and other pro-inflammatory cytokines is suppressed, leading to the inhibition of T-cell activation and the overall immunosuppressive effect.[5][6]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible study of the Cyclosporine A-cyclophilin A interaction. Below are generalized protocols for the key experimental techniques cited in this guide.

X-Ray Crystallography of the CsA-CypA Complex

This technique provides high-resolution structural information of the protein-ligand complex, revealing the precise atomic interactions at the binding site.

1. Protein Expression and Purification:

-

Recombinant human cyclophilin A is typically overexpressed in E. coli.

-

The protein is purified using a combination of affinity, ion-exchange, and size-exclusion chromatography to achieve high purity.

2. Co-crystallization:

-

Purified cyclophilin A is incubated with a molar excess of Cyclosporine A to ensure complex formation.

-

The CsA-CypA complex is concentrated to a suitable level (e.g., 10-20 mg/mL).

-

Crystallization screening is performed using various precipitant solutions (e.g., polyethylene (B3416737) glycol, salts) and techniques such as vapor diffusion (hanging or sitting drop).

3. Data Collection and Structure Determination:

-

Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The structure is solved using molecular replacement, using a known structure of cyclophilin A as a search model.

-

The electron density map is then used to build the model of the bound Cyclosporine A and refine the overall structure.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[7][8][9][10][11]

1. Sample Preparation:

-

Purified cyclophilin A and Cyclosporine A are extensively dialyzed into the same buffer to minimize heats of dilution. A common buffer is 20 mM HEPES or phosphate (B84403) buffer with 150 mM NaCl at a specific pH (e.g., 7.5).

-

The concentrations of both protein and ligand are accurately determined.

2. ITC Experiment:

-

The cyclophilin A solution is placed in the sample cell of the calorimeter.

-

The Cyclosporine A solution is loaded into the injection syringe.

-

A series of small, precise injections of the Cyclosporine A solution are made into the sample cell containing cyclophilin A.

-

The heat released or absorbed after each injection is measured.

3. Data Analysis:

-

The heat change per injection is plotted against the molar ratio of ligand to protein.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters: Ka (or Kd), n, and ΔH. ΔS is then calculated from the Gibbs free energy equation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and dynamics of the CsA-CypA complex in solution.[12][13] It can be used to identify the residues involved in the interaction and to determine the solution structure of the complex.[12][13]

1. Sample Preparation:

-

For detailed structural studies, isotopically labeled (¹⁵N and/or ¹³C) cyclophilin A is required. This is achieved by expressing the protein in minimal media supplemented with ¹⁵N-ammonium chloride and/or ¹³C-glucose.

-

The labeled protein is purified as described for X-ray crystallography.

-

The CsA-CypA complex is formed by adding Cyclosporine A to the labeled protein solution.

2. NMR Data Acquisition:

-

A series of multidimensional NMR experiments are performed, such as ¹H-¹⁵N HSQC, to monitor changes in the chemical shifts of the protein's backbone amides upon ligand binding.

-

Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY) are used to identify through-space proximities between protons of Cyclosporine A and cyclophilin A, providing distance restraints for structure calculation.

3. Data Analysis and Structure Calculation:

-

The NMR spectra are assigned to specific atoms in the protein and ligand.

-

Chemical shift perturbations are mapped onto the protein structure to identify the binding site.

-

The NOE-derived distance restraints are used in computational algorithms to calculate an ensemble of 3D structures of the CsA-CypA complex that are consistent with the experimental data.

Conclusion

The interaction between Cyclosporine A and cyclophilin A is a well-characterized example of a high-affinity protein-ligand interaction with significant therapeutic implications. The detailed structural and quantitative data, obtained through a combination of X-ray crystallography, ITC, and NMR spectroscopy, have provided a deep understanding of the molecular basis of its immunosuppressive activity. This knowledge continues to guide the development of new and improved immunosuppressive agents.

References

- 1. Structure of human cyclophilin and its binding site for cyclosporin A determined by X-ray crystallography and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. Thermodynamic characterization of the interaction of human cyclophilin 18 with cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structure of human calcineurin complexed with cyclosporin A and human cyclophilin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]

- 8. researchgate.net [researchgate.net]

- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 10. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 13. Determination of the NMR solution structure of the cyclophilin A-cyclosporin A complex - PubMed [pubmed.ncbi.nlm.nih.gov]

The Immunomodulatory Landscape of Cyclosporine A: A Technical Guide to Affected Signal Transduction Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporine A (CsA) is a potent calcineurin inhibitor widely utilized as an immunosuppressant in organ transplantation and for the treatment of various autoimmune disorders.[1][2] Its mechanism of action, while primarily attributed to the disruption of the calcineurin-NFAT signaling cascade in T-lymphocytes, extends to a complex network of intracellular signaling pathways.[3][4][5] This technical guide provides an in-depth exploration of the core signal transduction pathways affected by Cyclosporine A, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular interactions to support researchers and drug development professionals in their understanding of this multifaceted immunomodulatory agent.

Core Signal Transduction Pathways Modulated by Cyclosporine A

Cyclosporine A's sphere of influence encompasses several critical signaling cascades that govern immune cell activation, proliferation, and apoptosis. The primary pathways affected are:

-

Calcineurin-NFAT Signaling Pathway: The cornerstone of CsA's immunosuppressive activity.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways (ERK, JNK, p38): Key regulators of cellular stress responses and proliferation.

-

Transforming Growth Factor-β (TGF-β) Signaling: A crucial pathway in fibrosis and immune regulation.

-

Apoptosis Signaling Pathways: Modulating programmed cell death through both intrinsic and extrinsic mechanisms.

Calcineurin-NFAT Signaling Pathway

The canonical mechanism of action of Cyclosporine A involves the inhibition of calcineurin, a calcium/calmodulin-dependent serine-threonine phosphatase.[2] In T-lymphocytes, T-cell receptor (TCR) activation triggers an increase in intracellular calcium, which in turn activates calcineurin.[3][4] Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), enabling its translocation from the cytoplasm to the nucleus.[6] Nuclear NFAT then acts as a transcription factor, inducing the expression of genes crucial for T-cell activation and proliferation, most notably Interleukin-2 (IL-2).[5]

Cyclosporine A disrupts this cascade by first binding to its intracellular receptor, cyclophilin.[1] The resulting CsA-cyclophilin complex then binds to calcineurin, sterically hindering its phosphatase activity and preventing the dephosphorylation of NFAT.[3][4] Consequently, NFAT remains phosphorylated and sequestered in the cytoplasm, leading to a downstream suppression of IL-2 production and T-cell-mediated immune responses.[1]

Quantitative Data: Inhibition of Calcineurin-NFAT Signaling by Cyclosporine A

| Parameter | Cell Type/System | Method | Value | Reference(s) |

| IC50 for Calcineurin Phosphatase Activity | Rat pancreatic acinar cells | In vitro phosphatase assay | 65 nM | [7] |

| Spleen homogenates from CsA-fed mice | Ex vivo phosphatase assay | > 300 µg/L | [8] | |

| IC50 for NFAT-mediated Gene Transcription | Nonimmune cell line | Reporter gene assay | ~30 nM | [9] |

| Inhibition of NFAT Nuclear Translocation | Jurkat T-cells | Immunofluorescence | Potent inhibition at 0.2 µM | [10] |

| Skeletal muscle cells | Immunofluorescence | Blocked by CsA treatment | [11][12] |

Visualizing the Calcineurin-NFAT Pathway

Caption: Cyclosporine A inhibits the Calcineurin-NFAT signaling pathway.

Experimental Protocols

This assay quantifies the transcriptional activity of NFAT in response to stimuli and the inhibitory effect of CsA.

Materials:

-

Jurkat T-cells (or other suitable cell line)

-

NFAT-luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

PMA (Phorbol 12-myristate 13-acetate)

-

Ionomycin

-

Cyclosporine A

-

Dual-luciferase reporter assay system

-

Luminometer

Method:

-

Co-transfect cells with the NFAT-luciferase reporter plasmid and a control plasmid using a suitable transfection reagent.

-

24 hours post-transfection, seed the cells into a 96-well plate.

-

Pre-incubate the cells with varying concentrations of Cyclosporine A for 1 hour.

-

Stimulate the cells with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM).

-

Incubate for 6-8 hours at 37°C.

-

Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the NFAT-driven firefly luciferase activity to the control Renilla luciferase activity.

-

Calculate the percent inhibition of NFAT activity at each CsA concentration and determine the IC50 value.[10]

Mitogen-Activated Protein Kinase (MAPK) Pathways

Cyclosporine A has been shown to modulate the activity of the MAPK signaling pathways, including Extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. The effects of CsA on these pathways can be cell-type and stimulus-dependent, leading to diverse cellular outcomes.

-

ERK Pathway: CsA has been reported to both activate and inhibit the ERK pathway. In some contexts, CsA-induced ERK activation is associated with increased cell proliferation and invasion.[13] Conversely, in other cell types, CsA can inhibit ERK phosphorylation.[14]

-

JNK and p38 Pathways: CsA has been shown to inhibit the activation of JNK and p38 pathways, which are typically activated by cellular stress and inflammatory cytokines.[15][16] This inhibition may contribute to the anti-inflammatory effects of CsA.

Quantitative Data: Effects of Cyclosporine A on MAPK Signaling

| Pathway | Effect of CsA | Cell Type | Method | Observation | Reference(s) |

| ERK | Inhibition of phosphorylation | Neutrophils | Western Blot | Significant inhibition of Ac2-26-induced p-ERK expression with 10 µM CsA. | [14] |

| Activation | H9c2 cardiomyoblasts | Western Blot | Time-dependent activation of ERK pathway. | [17] | |

| JNK | Inhibition of activation | Vascular smooth muscle cells | Kinase Assay | Selective inhibition of angiotensin II-induced JNK activation. | [15] |

| Inactivation | H9c2 cardiomyoblasts | Western Blot | Time-dependent inactivation of JNK pathway. | [17] | |

| p38 | Inhibition of activation | JEG-3 trophoblast cells | Western Blot | Reduced activation of p38 in H2O2-treated cells. | [16] |

| Activation | H9c2 cardiomyoblasts | Western Blot | Time-dependent activation of p38 pathway. | [17] |

Visualizing MAPK Signaling Pathways

Caption: Cyclosporine A differentially modulates MAPK signaling pathways.

Experimental Protocols

This protocol allows for the semi-quantitative analysis of ERK activation by detecting its phosphorylated form.

Materials:

-

Cell line of interest

-

Cyclosporine A

-

Stimulus (e.g., growth factor, phorbol (B1677699) ester)

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Method:

-

Culture cells to 70-80% confluency.

-

Serum-starve cells for 4-12 hours to reduce basal ERK phosphorylation.

-

Pre-treat cells with desired concentrations of Cyclosporine A for 1-2 hours.

-

Stimulate cells with the appropriate agonist for the desired time.

-

Lyse the cells on ice with lysis buffer.

-

Determine protein concentration of the lysates.

-

Separate 10-20 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with anti-total-ERK1/2 antibody to normalize for protein loading.

-

Quantify band intensities using densitometry software and calculate the ratio of phosphorylated ERK to total ERK.[9][18]

Transforming Growth Factor-β (TGF-β) Signaling

Cyclosporine A has been shown to upregulate the expression and secretion of TGF-β1, a pleiotropic cytokine with both immunosuppressive and pro-fibrotic properties.[19] CsA can enhance TGF-β1 mRNA levels and protein secretion in T-lymphocytes.[19] This increased TGF-β1 can then act in an autocrine or paracrine manner to influence cellular responses. The downstream signaling of TGF-β involves the phosphorylation of Smad proteins (Smad2/3), which then translocate to the nucleus to regulate gene expression. CsA-induced TGF-β signaling has been implicated in the development of renal fibrosis, a significant side effect of long-term CsA therapy.[5]

Quantitative Data: Effects of Cyclosporine A on TGF-β Signaling

| Parameter | Effect of CsA | Cell Type | Method | Observation | Reference(s) |

| TGF-β1 Secretion | Enhancement | Human T lymphocytes | ELISA | 40-80% increase with 10-1000 ng/ml CsA. | [19] |

| TGF-β1 mRNA Levels | Increase | Human T lymphocytes | Northern Blot | 2- to 4-fold increase. | [19] |

| TGF-β Receptor Expression | Increase | Human T lymphocytes | Radioligand Binding | At least 2-fold higher levels of TGF-β receptors. | [19] |

Visualizing the TGF-β Signaling Pathway

Caption: Cyclosporine A can upregulate TGF-β signaling, leading to pro-fibrotic gene expression.

Experimental Protocols

This protocol quantifies the amount of TGF-β1 secreted by cells into the culture medium.

Materials:

-

Cell culture supernatants

-

TGF-β1 ELISA kit

-

Microplate reader

Method:

-

Culture cells and treat with various concentrations of Cyclosporine A for the desired duration.

-

Collect the cell culture supernatants.

-

Activate latent TGF-β1 in the supernatants to its immunoreactive form, typically by acidification followed by neutralization, as per the ELISA kit manufacturer's instructions.[20][21][22]

-

Perform the TGF-β1 ELISA according to the kit protocol. This generally involves:

-

Adding standards and activated samples to wells pre-coated with a TGF-β1 capture antibody.

-

Incubating to allow TGF-β1 to bind.

-

Washing the wells.

-

Adding a biotinylated detection antibody.

-

Incubating and washing.

-

Adding streptavidin-HRP.

-

Incubating and washing.

-

Adding a substrate solution (e.g., TMB) and stopping the reaction.

-

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of TGF-β1 in the samples based on the standard curve.

Apoptosis Signaling Pathways

Cyclosporine A exhibits a dual role in regulating apoptosis, which can be dose- and cell-type dependent.[23][24]

-

Pro-apoptotic Effects: In some cancer cells and activated T-cells, CsA can induce apoptosis.[13][25] This can occur through the intrinsic pathway, involving the mitochondria. CsA can induce a decrease in the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, such as caspase-3.[23] The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical determinant of susceptibility to apoptosis, and CsA can modulate this ratio.[17][26][27][28]

-

Anti-apoptotic Effects: Conversely, CsA can protect certain cells from apoptosis.[3] This protective effect is often linked to its ability to inhibit the mitochondrial permeability transition pore (MPTP), preventing the collapse of the mitochondrial membrane potential and the release of pro-apoptotic factors.[3][4][29]

Quantitative Data: Effects of Cyclosporine A on Apoptosis

| Parameter | Effect of CsA | Cell Type | Method | Observation | Reference(s) |

| Apoptosis | Induction | U937 cells | Annexin V/PI staining | Dose- and time-dependent increase in apoptosis. | [23] |

| Inhibition | HaCaT keratinocytes | Annexin V/7-AAD staining | Significant prevention of UVA-induced apoptosis at 125 nM and 250 nM. | [3] | |

| Bax/Bcl-2 Ratio | Increase | H9c2 cardiomyoblasts | Western Blot | Increased Bax and decreased Bcl-2 expression with CsA treatment. | [17] |

| Caspase-3 Activity | Increase | U937 cells | Colorimetric assay | Increased caspase-3 activity with 10 µM CsA for 24h. | [23] |

| Increase | CD28-activated T cells | Enzymatic assay | 4.5- to 6-fold increase after 48h with CsA. | [1] | |

| Mitochondrial Membrane Potential (ΔΨm) | Decrease | U937 cells | Flow cytometry (JC-1) | Decreased ΔΨm with 10 µM CsA for 24h. | [23] |

| Increase/Stabilization | Cardiomyocytes | Fluorometry (JC-1) | 29% increase in ΔΨm in failing cardiomyocytes with 0.2 µM CsA. | [4] | |

| Increase | SY5Y cells | TPP+ accumulation | ~2-fold increase in ΔΨm with 5 µM CsA. | [30] |

Visualizing Apoptosis Pathways

Caption: Cyclosporine A has a dual role in regulating apoptosis, primarily through modulation of the intrinsic mitochondrial pathway.

Experimental Protocols

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Cell lysates

-

Caspase-3 colorimetric assay kit (containing lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

-

Microplate reader

Method:

-

Induce apoptosis in cells by treating with the desired stimulus in the presence or absence of Cyclosporine A.

-

Lyse the cells using the lysis buffer provided in the kit.

-

Incubate the lysates on ice.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

In a 96-well plate, add cell lysate to each well.

-

Prepare a reaction mix containing reaction buffer, DTT, and the caspase-3 substrate (DEVD-pNA).

-

Add the reaction mix to each well.

-

Incubate the plate at 37°C for 1-2 hours, or until a yellow color develops.

-

Measure the absorbance at 400-405 nm using a microplate reader.

-

Calculate the fold-increase in caspase-3 activity relative to the untreated control.[1]

This assay uses a fluorescent dye (e.g., JC-1) to assess the mitochondrial membrane potential. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.

Materials:

-

Cell line of interest

-

Cyclosporine A

-

Apoptosis-inducing agent

-

JC-1 dye

-

Flow cytometer or fluorescence microscope

Method:

-

Treat cells with Cyclosporine A and/or an apoptosis-inducing agent.

-

Incubate the cells with JC-1 dye according to the manufacturer's protocol (typically 15-30 minutes at 37°C).

-

Wash the cells to remove excess dye.

-

Analyze the cells by flow cytometry, measuring the fluorescence in both the red (e.g., PE channel) and green (e.g., FITC channel) channels.

-

Alternatively, visualize the cells using a fluorescence microscope.

-

Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential. A decrease in this ratio indicates depolarization.[4]

Conclusion

Cyclosporine A exerts its profound immunosuppressive and other biological effects through the modulation of a complex and interconnected network of signal transduction pathways. While the inhibition of the Calcineurin-NFAT axis remains its most well-characterized mechanism, its influence on MAPK, TGF-β, and apoptosis signaling pathways is critical for a comprehensive understanding of its therapeutic actions and adverse effects. The quantitative data, pathway diagrams, and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the intricate molecular landscape sculpted by this pivotal immunomodulatory drug. A deeper understanding of these pathways will undoubtedly pave the way for the development of more targeted and safer immunosuppressive therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. dbbiotech.com [dbbiotech.com]

- 3. Cyclosporine A suppresses keratinocyte cell death through MPTP inhibition in a model for skin cancer in organ transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclosporine A attenuates mitochondrial permeability transition and improves mitochondrial respiratory function in cardiomyocytes isolated from dogs with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role for TGF-beta in cyclosporine-induced modulation of renal epithelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NFATp, a cyclosporin-sensitive transcription factor implicated in cytokine gene induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclosporin A inhibits Ca2+/calmodulin-dependent protein phosphatase and secretion in pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uhra.herts.ac.uk [uhra.herts.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Activation and cellular localization of the cyclosporine A-sensitive transcription factor NF-AT in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activation and Cellular Localization of the Cyclosporine A-sensitive Transcription Factor NF-AT in Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyclosporin A, apoptosis of BAL T-cells and expression of Bcl-2 in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cyclosporin A inhibits angiotensin II-induced c-Jun NH(2)-terminal kinase activation but not protein synthesis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cyclosporin A protects JEG-3 cells against oxidative stress-induced apoptosis by inhibiting the p53 and JNK/p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cyclosporin A induces apoptosis in H9c2 cardiomyoblast cells through calcium-sensing receptor-mediated activation of the ERK MAPK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Regulation of transforming growth factor-beta 1 and its receptor by cyclosporine in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. weldonbiotech.com [weldonbiotech.com]

- 21. ptglab.com [ptglab.com]

- 22. ibl-international.com [ibl-international.com]

- 23. Apoptosis, necrosis and cell proliferation-inhibition by cyclosporine A in U937 cells (a human monocytic cell line) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Biological effects of cyclosporin A on CD3-CD161+ and CD3+CD161+ lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Cyclosporin a inhibits calcineurin/nuclear factor of activated T-cells signaling and induces apoptosis in retinoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Apoptosis and expression of BCL-2 and BAX in cyclosporine-induced experimental renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Quantification of Bax/Bcl-2 ratios in peripheral blood lymphocytes, monocytes and granulocytes and their relation to susceptibility to anti-Fas (anti-CD95)-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pnas.org [pnas.org]

- 30. Cyclosporin A increases resting mitochondrial membrane potential in SY5Y cells and reverses the depressed mitochondrial membrane potential of Alzheimer's disease cybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclosporine A: A Deep Dive into Structure-Activity Relationships for Immunosuppression

For Researchers, Scientists, and Drug Development Professionals

Cyclosporine A (CsA) remains a cornerstone of immunosuppressive therapy, pivotal in organ transplantation and the management of autoimmune diseases. Its unique cyclic undecapeptide structure presents a fascinating scaffold for medicinal chemists, offering numerous avenues for modification to enhance therapeutic efficacy and mitigate adverse effects. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of Cyclosporine A, focusing on the molecular determinants of its potent immunosuppressive activity. We present a comprehensive summary of quantitative data, detailed experimental protocols for key biological assays, and visual representations of the critical signaling pathways and experimental workflows.

The Core Structure and Mechanism of Action